Cyclohexyl beta-mercaptothiolpropionate
Description
Contextualization within Thiol and Propionate (B1217596) Ester Chemistry
The chemistry of Cyclohexyl 3-mercaptopropanoate is best understood by examining its two primary functional groups. The thiol group (-SH) is known for its nucleophilicity and its ability to undergo oxidation to form disulfides. Thiols are pivotal in various chemical transformations, including thiol-ene and thiol-epoxy reactions, which are foundational in polymer chemistry and materials science.
The propionate ester component, specifically a cyclohexyl ester, influences the compound's physical properties, such as its solubility and boiling point. Esterification, the reaction between a carboxylic acid (3-mercaptopropionic acid) and an alcohol (cyclohexanol), is a fundamental reaction in organic synthesis. The cyclohexyl group, a bulky and non-polar moiety, can impart specific steric and solubility characteristics to the molecule.
The synthesis of Cyclohexyl 3-mercaptopropanoate would typically involve the esterification of 3-mercaptopropionic acid with cyclohexanol (B46403), likely in the presence of an acid catalyst.
Significance in Contemporary Organic and Polymer Science Research
While direct studies on Cyclohexyl 3-mercaptopropanoate are not abundant, its structure is representative of molecules that are significant in both organic and polymer science. Mercaptoesters, in general, are crucial in the development of functional polymers. The thiol group can act as a chain transfer agent in radical polymerizations, controlling the molecular weight of polymers.
Furthermore, the thiol group's reactivity is harnessed in "click chemistry," particularly in thiol-ene and thiol-epoxy polymerizations. buyersguidechem.com These reactions are known for their high efficiency, mild reaction conditions, and high yields, making them ideal for creating crosslinked polymer networks with applications in coatings, adhesives, and biomaterials. buyersguidechem.com The presence of the cyclohexyl group could be explored for its effect on the thermal and mechanical properties of such polymers.
In organic synthesis, the thiol group can be a versatile handle for introducing other functionalities or for participating in the formation of sulfur-containing heterocycles.
Overview of Research Trajectories and Open Questions
The limited specific research on Cyclohexyl 3-mercaptopropanoate means that there are numerous open questions and potential research trajectories. A primary area for investigation would be the detailed study of its synthesis and purification. Optimizing the esterification process to achieve high purity would be a crucial first step for any further research.
A significant research avenue lies in polymer science. Investigating the role of Cyclohexyl 3-mercaptopropanoate as a monomer or crosslinking agent in thiol-ene and thiol-epoxy polymerizations could reveal new materials with unique properties. Key questions would include how the cyclohexyl group influences the glass transition temperature, thermal stability, and mechanical strength of the resulting polymers.
Further research could also explore its applications in other fields. For instance, thiol-containing compounds are known to bind to heavy metals, suggesting potential applications in sensor technology or environmental remediation. The biological activity of Cyclohexyl 3-mercaptopropanoate could also be a subject of investigation, although no such studies have been reported to date.
Below is a table summarizing the key properties of Cyclohexyl 3-mercaptopropanoate and its precursors.
| Compound Name | CAS Number | Molecular Formula | Key Features |
| Cyclohexyl 3-mercaptopropanoate | 103604-42-8 | C9H16O2S | Contains both a thiol and a cyclohexyl ester group. |
| Cyclohexanol | 108-93-0 | C6H12O | A cyclic alcohol used in the synthesis of esters. |
| 3-Mercaptopropionic acid | 107-96-0 | C3H6O2S | A bifunctional molecule with a thiol and a carboxylic acid group. |
Structure
2D Structure
Properties
CAS No. |
109795-71-3 |
|---|---|
Molecular Formula |
C9H19NOS2 |
Molecular Weight |
221.4 g/mol |
IUPAC Name |
cyclohexanamine;3-sulfanylpropanethioic S-acid |
InChI |
InChI=1S/C6H13N.C3H6OS2/c7-6-4-2-1-3-5-6;4-3(6)1-2-5/h6H,1-5,7H2;5H,1-2H2,(H,4,6) |
InChI Key |
CYFYQBRWBBSAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C(CS)C(=O)S |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexyl Beta Mercaptothiolpropionate and Its Analogues
Strategies for Thiol Ester Bond Formation
The formation of the thiol ester linkage is a critical step in the synthesis of cyclohexyl beta-mercaptothiolpropionate. Several established and novel methods can be employed for this purpose.
One common approach involves the condensation reaction between a carboxylic acid and a thiol. wikipedia.org This reaction typically requires a dehydrating agent to facilitate the removal of water and drive the reaction towards the formation of the thioester. wikipedia.org Another widely used method is the reaction of an acid chloride with an alkali metal salt of a thiol, which proceeds through a nucleophilic acyl substitution mechanism. wikipedia.org
More recent advancements have focused on developing catalytic methods for thioester synthesis. For instance, copper-catalyzed coupling of aldehydes with thiols in the presence of an oxidant provides a direct route to thioesters. rsc.org This method has been shown to be compatible with a variety of functional groups and can be performed in water, offering a greener alternative to traditional methods. rsc.org
| Method | Reactants | Key Reagents/Catalysts | General Reaction |
| Condensation | Carboxylic Acid + Thiol | Dehydrating agents (e.g., DCC) | R'COOH + RSH → R'COSR + H₂O |
| Acyl Halide Substitution | Acid Chloride + Thiol Salt | Base | R'COCl + RSNa → R'COSR + NaCl |
| Copper-Catalyzed Coupling | Aldehyde + Thiol | Copper catalyst, Oxidant (e.g., TBHP) | R'CHO + RSH → R'COSR |
Table 1: Common Strategies for Thiol Ester Bond Formation
Approaches to Incorporating the Cyclohexyl Moiety
One straightforward method is to start with cyclohexanecarboxylic acid or its derivatives. Cyclohexanecarboxylic acid can be prepared, for example, through the hydrogenation of benzoic acid or via a Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid followed by hydrogenation. google.com This cyclohexyl-containing carboxylic acid can then be converted to a thioester using the methods described in the previous section.
Alternatively, the cyclohexyl group can be part of the thiol component, such as cyclohexanethiol (B74751). This thiol can then be reacted with a suitable acylating agent, like 3-mercaptopropionic acid or its derivatives, to form the target molecule. The synthesis of cyclohexane-containing building blocks is a well-established area of organic chemistry, with numerous methods available for their preparation. pharmablock.comresearchgate.net
Stereoselective Synthesis Approaches for Chiral Analogues
The development of stereoselective methods is crucial for the synthesis of chiral analogues of this compound, which may have unique properties. While specific research on the stereoselective synthesis of this exact compound is not widely documented, principles from related fields, such as the synthesis of chiral β-amino acids, can be applied. nih.govnih.gov
For instance, the conjugate addition of a nucleophile to an α,β-unsaturated ester is a common strategy for creating a stereocenter at the β-position. nih.gov In the context of this compound, this could involve the stereoselective addition of a thiol to a cyclohexyl-containing α,β-unsaturated ester, or the addition of cyclohexanethiol to an α,β-unsaturated thiol ester. The use of chiral auxiliaries or chiral catalysts can control the stereochemical outcome of such reactions. nih.gov
Research on the synthesis of chiral β-homoprolines has demonstrated that the stereochemistry can be controlled by using a chiral sulfinamide auxiliary, which can be switched to obtain the desired enantiomer. nih.gov Similar strategies could be adapted for the synthesis of chiral β-mercaptothiolpropionates.
Green Chemistry Principles in Synthesis Research
The application of green chemistry principles is an increasingly important aspect of modern synthetic chemistry. For the synthesis of this compound and its analogues, several green strategies can be considered.
One key area of focus is the use of environmentally benign solvents. Water has been shown to be a viable solvent for the copper-catalyzed synthesis of thioesters, eliminating the need for volatile organic compounds. rsc.org Additionally, the use of photocatalysis with visible light as a sustainable energy source represents a green approach to thioester synthesis. acs.orgacs.org This method can utilize oxygen as a green oxidant, with water being the only byproduct. acs.orgacs.org
Furthermore, the development of one-pot processes that minimize waste and avoid the use of hazardous coupling agents is a significant step towards greener synthesis. rsc.org For example, a method using dipyridyldithiocarbamate (DPDTC) allows for the high-yield formation of thioesters under neat conditions or in aqueous micelles, with easily recyclable byproducts. rsc.org
| Green Chemistry Principle | Application in Thioester Synthesis | Example |
| Use of Renewable Feedstocks | N/A | N/A |
| Atom Economy | One-pot synthesis | DPDTC-mediated thioesterification |
| Less Hazardous Chemical Syntheses | Avoiding toxic reagents | Use of water as a solvent |
| Designing Safer Chemicals | N/A | N/A |
| Safer Solvents and Auxiliaries | Use of green solvents | Photocatalysis in ethyl acetate |
| Design for Energy Efficiency | Use of sustainable energy | Visible-light-induced reactions |
| Use of Catalysis | Catalytic vs. stoichiometric reagents | Copper-catalyzed coupling |
Table 2: Application of Green Chemistry Principles in Thioester Synthesis
Development of Novel Catalytic Systems for Synthesis
The development of novel catalytic systems is at the forefront of research to improve the efficiency, selectivity, and sustainability of synthetic methods for thioesters.
Photocatalysis has emerged as a powerful tool in organic synthesis. The use of organic photocatalysts, such as thioxanthone, offers an inexpensive and sustainable option for promoting reactions like the oxidative radical addition of thioic acids to alkenes to form α-keto thiol esters. acs.orgacs.org
In addition to photocatalysts, transition metal catalysts continue to be developed for thioester synthesis. As mentioned earlier, copper-based catalysts are effective for the coupling of aldehydes and thiols. rsc.org Research in this area aims to expand the substrate scope, improve catalyst turnover numbers, and lower catalyst loadings.
Furthermore, the use of solid catalysts, such as ion exchange resins, presents advantages in terms of ease of separation and catalyst recycling. google.com While a patent describes their use for the synthesis of beta-mercaptoethanol, a precursor to the "beta-mercapto" part of the target molecule, the application of solid catalysts for the direct synthesis of thioesters is a promising area for future research. google.com
| Catalytic System | Reaction Type | Advantages |
| Organic Photocatalysts (e.g., Thioxanthone) | Oxidative Radical Addition | Inexpensive, Sustainable energy source |
| Copper Catalysts | Coupling of Aldehydes and Thiols | High functional group tolerance, Can be used in water |
| Solid Catalysts (e.g., Ion Exchange Resins) | Various | Ease of separation, Recyclability |
Table 3: Novel Catalytic Systems for Thioester Synthesis
Chemical Reactivity and Mechanistic Investigations
Thiol-Mediated Reaction Pathways
The thiol group is the most reactive site on the molecule, readily participating in addition reactions and acting as a potent nucleophile. Its chemistry is central to the applications of this compound in polymer and materials science.
The thiol group can undergo free-radical addition to unsaturated carbon-carbon bonds, a process known as hydrothiolation. This reaction typically proceeds via a chain mechanism initiated by thermal or photochemical means. wikipedia.orgimperial.edu The process begins with the formation of a thiyl radical (RS•) from the thiol. researchgate.net This radical then adds to an alkene in an anti-Markovnikov fashion to form a more stable carbon-centered radical intermediate. rsc.org A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagates the chain and yields the final thioether product. wikipedia.org
Table 1: Key Steps in Radical Addition of Thiols
| Step | Description | Reactants | Intermediates/Products |
|---|---|---|---|
| Initiation | Formation of a thiyl radical from the thiol, often via a radical initiator or UV light. | Thiol (R-SH), Initiator | Thiyl Radical (RS•) |
| Propagation | The thiyl radical adds to an alkene C=C bond. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule. | Thiyl Radical, Alkene | Carbon-centered radical, Thioether (Product), New Thiyl Radical |
| Termination | Two radicals combine to terminate the chain reaction. For instance, two thiyl radicals can form a disulfide. | 2x Thiyl Radical (RS•) | Disulfide (RS-SR) |
This interactive table summarizes the fundamental stages of the radical-mediated thiol addition process.
The radical-mediated addition of thiols to alkenes is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, stereoselectivity, rapid rates, and lack of byproducts. wikipedia.orgresearchgate.netnih.gov The thiol-ene reaction can be initiated through two primary mechanistic pathways:
Radical-Mediated Pathway : This is the most common route, typically initiated by UV light, often in the presence of a photoinitiator. researchgate.netnih.gov The mechanism follows the free-radical addition process described previously. A thiyl radical is generated, which adds across an alkene ('ene') functional group. wikipedia.orgalfa-chemistry.com This reaction is highly valued in photopolymerization for creating uniform polymer networks with excellent spatial and temporal control. researchgate.netnih.gov Computational studies have been used to analyze the energetics and kinetics, revealing how the structure of the alkene influences the activation barriers for the propagation and chain-transfer steps. acs.orgnih.gov
Nucleophilic Pathway (Michael Addition) : Thiol-ene reactions can also proceed through a nucleophilic mechanism, particularly when the alkene is electron-deficient (e.g., an acrylate (B77674) or other α,β-unsaturated carbonyl). alfa-chemistry.comnih.gov In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. alfa-chemistry.com This anion then attacks the β-carbon of the activated alkene in a conjugate addition, followed by protonation to yield the final thioether product. alfa-chemistry.com
Table 2: Comparison of Thiol-Ene Reaction Mechanisms
| Feature | Radical-Mediated Thiol-Ene | Nucleophilic (Michael) Thiol-Ene |
|---|---|---|
| Initiation | UV light, heat, or radical initiator. wikipedia.org | Base or nucleophilic catalyst. alfa-chemistry.com |
| Alkene Substrate | Electron-rich and electron-neutral alkenes. | Electron-deficient alkenes (e.g., acrylates). nih.gov |
| Key Intermediate | Thiyl radical (RS•). researchgate.net | Thiolate anion (RS⁻). alfa-chemistry.com |
| Regioselectivity | Anti-Markovnikov addition. wikipedia.org | 1,4-conjugate addition. bham.ac.uk |
| Key Advantage | Spatial/temporal control via photoinitiation. nih.gov | Often proceeds without a dedicated initiator if the alkene is sufficiently activated. |
This interactive table compares the two main pathways for the thiol-ene click reaction.
Beyond the specific context of thiol-ene reactions, the thiol group of Cyclohexyl beta-mercaptothiolpropionate can act as a potent nucleophile in Michael additions. Thiols are among the most common heteroatomic substrates used in these reactions due to their strong nucleophilicity. bham.ac.ukacs.org The reaction involves the 1,4-conjugate addition of the thiol to an activated, electron-poor double bond, such as those found in α,β-unsaturated ketones, esters, or nitriles. acs.orgacs.orgengormix.com This process can be catalyzed by a base, which deprotonates the thiol to the more reactive thiolate anion, significantly accelerating the reaction. alfa-chemistry.combham.ac.uk
Ester Group Reactivity and Transformations
The cyclohexyl ester functionality is less reactive than the thiol group but offers important pathways for chemical modification, including cleavage and use as a platform for polymerization.
The ester linkage can be cleaved through two primary reactions:
Hydrolysis : This is the reaction with water to break the ester bond, yielding beta-mercaptothiolpropionic acid and cyclohexanol (B46403). The reaction is typically very slow with pure water and is therefore catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. To drive the reaction to completion, an excess of water is used. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to attack by the alcohol. libretexts.org
Transesterification : This process involves reacting the ester with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org This swaps the cyclohexyl group for the new alcohol's alkyl group. For example, reaction with methanol (B129727) would produce methyl beta-mercaptothiolpropionate and cyclohexanol. Like hydrolysis, the reaction is an equilibrium that can be driven by using the new alcohol as the solvent. organic-chemistry.orgyoutube.com
Table 3: Comparison of Ester Cleavage Reactions
| Reaction | Catalyst | Reagent | Products | Reversibility |
|---|---|---|---|---|
| Hydrolysis | Acid (e.g., H₂SO₄) | Water (H₂O) | Carboxylic Acid + Alcohol | Reversible |
| Hydrolysis | Base (e.g., NaOH) | Water (H₂O) | Carboxylate Salt + Alcohol | Irreversible |
| Transesterification | Acid or Base | Alcohol (R'-OH) | New Ester + Original Alcohol | Reversible |
This interactive table outlines the conditions and outcomes for hydrolysis and transesterification of the ester group.
While this compound is not itself a polymerization initiator, its ester functionality is a key structural motif in monomers used for advanced polymerization techniques. Specifically, ester groups are central to initiators for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). acs.orglookchem.com
In this context, a monomer containing an ester group can be designed to also carry an initiating site, such as an α-halide. For instance, phenolic esters have been effectively used as ATRP initiators. acs.org A molecule like this compound could be incorporated into a polymer backbone via its thiol group. The ester could then be chemically modified post-polymerization, or a similar functional monomer could be used to introduce "dormant" initiating sites along a polymer chain. These sites can then be activated to initiate the growth of a second polymer, forming well-defined graft copolymers. ibm.com This approach combines photopolymerization to form a network with a living radical polymerization to grow functional grafts, offering a powerful platform for creating highly functionalized materials. ibm.comwikipedia.org
Cyclohexyl Moiety Influence on Reactivity
The cyclohexyl group is not merely a passive scaffold but an active participant in the chemical reactions of this compound. Its conformational flexibility and electronic properties significantly modulate the molecule's reactivity, particularly in radical processes.
Conformational Effects on Reaction Kinetics
The non-planar, chair-like conformation of the cyclohexane (B81311) ring is a critical determinant of reaction rates. The orientation of the ester functional group, whether axial or equatorial, influences its accessibility and reactivity. nih.govslideshare.net Studies on various cyclohexyl esters have shown that the conformational equilibrium between the axial and equatorial forms is governed by a balance of steric hindrance and hyperconjugative interactions. nih.gov
In the context of reaction kinetics, equatorial substituents are generally more reactive than their axial counterparts due to reduced steric hindrance. slideshare.net For instance, the rate of esterification and hydrolysis reactions can differ significantly between conformational isomers. slideshare.netacs.org In radical reactions, the conformation of the cyclohexyl ring directly impacts the stability of any radical intermediates formed on the ring. Theoretical and kinetic modeling of the cyclohexyl radical's oxidation has shown that its chair and twist-boat conformations yield distinct adducts with different propensities for subsequent reactions like hydrogen transfer. rsc.org The addition of an oxygen molecule to chair and twist-boat forms of the cyclohexyl radical leads to chair-axial, twist-boat-axial, and twist-boat-isoclinal adducts, each with unique reaction pathways. rsc.org This conformational dependence highlights the intricate relationship between the three-dimensional structure of the cyclohexyl moiety and the kinetic outcomes of its reactions.
Role of Cyclohexyl Ring in Radical Stabilization
The cyclohexyl ring can play a significant role in stabilizing radical intermediates, a key factor in many mechanistic pathways. The stability of a radical centered on the cyclohexyl ring is analogous to that of other cycloalkanes, with tertiary radicals being more stable than secondary ones due to hyperconjugation. csbsju.edu
Furthermore, the presence of substituents on the ring can profoundly alter radical stability. A study on the rearrangement of substituted cyclohexyl radicals to cyclopentylmethyl radicals found that radical-stabilizing groups are crucial for the reaction to proceed. psu.edu Specifically, a stabilizing group at the 2-position can reverse the typical thermodynamic preference, favoring the rearranged cyclopentylmethyl radical both kinetically and thermodynamically. psu.edu In the case of this compound, the ester group's position and electronic nature would influence the stability of any radical formed on the cyclohexyl ring. Additionally, the entire cyclohexyl structure can be "caged" by molecules like β-cyclodextrin, which has been shown to stabilize photochemically produced cyclohexyl radicals by preventing their interaction with the surrounding medium. libretexts.org
Kinetic Studies of Key Reactions
Kinetic investigations into reactions involving moieties present in this compound provide quantitative insights into the molecule's reactivity, including the determination of reaction rates and the identification of transient intermediates.
Determination of Rate Constants and Activation Energies
While specific kinetic data for this compound is not extensively documented, the reactivity of its functional groups has been studied in analogous systems. The thiol group (-SH) is particularly reactive in radical reactions due to the relative weakness of the S-H bond. nih.govwikipedia.org Thiols are highly effective hydrogen-atom donors. libretexts.org The rate constants for hydrogen abstraction from thiols by carbon-centered radicals are typically very high, demonstrating the facility of thiyl radical formation.
Table 1: Illustrative Rate Constants for H-Abstraction from Thiols by Alkyl Radicals This table presents data for analogous systems to illustrate the reactivity of the thiol group.
| Reacting Radical | Thiol | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |
|---|---|---|
| Primary Alkyl Radical | Thiophenol | ~ 0.8 x 10⁸ |
| Secondary Alkyl Radical | Thiophenol | ~ 1.5 x 10⁸ |
| Tertiary Alkyl Radical | Thiophenol | ~ 1.5 x 10⁸ |
| Alkyl Radical | n-Bu₃SnH (for comparison) | ~ 2 x 10⁶ |
(Source: libretexts.orgprinceton.edu)
Activation energies (Ea) are also crucial for understanding reaction kinetics. For example, in the oxidation of the cyclohexyl radical, a key process in combustion and atmospheric chemistry, theoretical calculations have determined the activation energies for various steps.
Table 2: Calculated Apparent Activation Energies for Analogous Reactions This table presents data for analogous systems to illustrate relevant kinetic parameters.
| Reaction | Catalyst/Conditions | Apparent Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Esterification of Acetic Acid & 1-Methoxy-2-propanol | Amberlyst-35 Resin | 62.0 ± 0.2 |
| H-abstraction from Thiophenol by OH radical | Theoretical (BB1K/GTLarge) | Slower rate than phenol |
| H-abstraction from CH₃SH by OH radical | Theoretical (BB1K/GTLarge) | 9.2 |
(Source: nih.govmdpi.comresearchgate.net)
These data underscore that reactions involving the thiol group are kinetically facile, while those on the cyclohexyl ring have more complex, conformation-dependent energy landscapes.
Mechanistic Probes and Intermediates Identification
The primary reactive intermediate involving this compound is the thiyl radical (RS•), formed by the abstraction of the hydrogen atom from the sulfhydryl group. wikipedia.orgwikipedia.org This radical is a key species in numerous organic and biological processes. wikipedia.org Its formation can be initiated thermally, photochemically, or by reaction with another radical species. nih.govnih.gov
Once formed, the thiyl radical is a versatile intermediate. It can:
Abstract a hydrogen atom: Thiyl radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction. nih.gov
Add to multiple bonds: A characteristic reaction is the addition to alkenes and alkynes, forming a carbon-centered radical. This is the basis of the highly efficient thiol-ene "click" reaction. libretexts.orgnih.gov
Undergo intramolecular reactions: In certain substrates, thiyl radicals can rearrange via intramolecular hydrogen shifts to form more stable carbon-centered radicals. nih.govacs.org
In the presence of oxygen, reactions involving the cyclohexyl moiety can lead to cyclohexylperoxy and hydroperoxycyclohexyl radical intermediates, which are key players in oxidation mechanisms. rsc.org The identification of these transient species is often accomplished using techniques like pulse radiolysis and electron spin resonance (ESR) spectroscopy. libretexts.orgacs.org
Radical Chemistry Involving this compound
The radical chemistry of this compound is dominated by the thiol group. The S-H bond has a relatively low bond dissociation energy (approximately 365 kJ/mol), making it a prime target for hydrogen abstraction by other radicals. nih.gov This initiation step produces a sulfur-centered thiyl radical.
The general mechanism for radical reactions is as follows:
Initiation: A radical initiator (e.g., from AIBN) abstracts the hydrogen atom from the thiol group of this compound to form a thiyl radical. wikipedia.org
Initiator• + R-SH → Initiator-H + RS•
Propagation: The newly formed thiyl radical (RS•) can then react further. A common pathway is the anti-Markovnikov addition to an alkene. nih.govyoutube.com
RS• + CH₂=CHR' → RS-CH₂-C•HR' The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and continuing the chain. nih.gov
RS-CH₂-C•HR' + R-SH → RS-CH₂-CH₂R' + RS•
The cyclohexyl moiety influences this process by potentially affecting the stability of the thiyl radical and any carbon-centered radicals that might form on the ester portion of the molecule. The steric bulk of the cyclohexyl group can also influence the regioselectivity of the radical addition step. Furthermore, if radical formation were to occur on the cyclohexyl ring itself, its subsequent reactions, such as rearrangement or oxidation, would be governed by the conformational and electronic factors discussed previously. rsc.orgpsu.edu
Thiyl Radical Generation and Reactivity
The formation of a thiyl radical (RS•) from this compound is a critical initiation step for many of its subsequent reactions. This can be achieved through several methods. The most common is the abstraction of the hydrogen atom from the thiol group by another radical, often generated from a radical initiator like azobisisobutyronitrile (AIBN). usm.edumdpi.com This process is highly efficient, with rate constants for hydrogen abstraction from thiols by carbon-centered radicals being in the magnitude of 10⁸ M⁻¹s⁻¹. usm.edu Other methods for generating thiyl radicals include one-electron oxidation and the homolytic cleavage of the S-H bond through photolysis or radiolysis. princeton.edunih.gov
Once formed, the thiyl radical derived from this compound is an electrophilic species. acs.org This characteristic influences its reactivity, particularly its propensity to abstract hydrogen atoms from electron-rich C-H bonds. acs.org The reactivity of thiyl radicals is versatile; they are well-known to add efficiently across sites of unsaturation, such as in thiol-ene and thiol-yne reactions. mdpi.comnih.gov The thiol-ene reaction is a reversible addition process that results in the formation of a stable thioether linkage. nih.gov
The table below summarizes the primary methods for generating thiyl radicals and their subsequent key reactions.
| Thiyl Radical Generation Method | Description | Typical Subsequent Reactions |
| Hydrogen Abstraction | A radical initiator (e.g., AIBN) generates a primary radical that abstracts the hydrogen atom from the S-H group of the thiol. usm.edumdpi.com | Addition to alkenes/alkynes (Thiol-ene/Thiol-yne reactions), Hydrogen atom transfer. mdpi.comnih.gov |
| One-Electron Oxidation | A single-electron oxidant, such as a Mn(III) complex, removes an electron from the thiol. princeton.edunih.gov | Cyclization reactions, Addition to unsaturated bonds. mdpi.com |
| Photolysis/Radiolysis | UV irradiation or other high-energy sources cause homolytic cleavage of the S-H bond. princeton.edunih.gov | Polymerization, Biofunctionalization. nih.govscience.gov |
Chain Transfer Mechanisms
In the context of polymerization, mercaptans like this compound are highly effective chain transfer agents (CTAs). arkema.comrubbernews.com This process is a fundamental method for controlling the molecular weight of polymers during free-radical polymerization. rubbernews.com The mechanism involves the transfer of a hydrogen atom from the thiol to a propagating polymer radical (P•). This terminates the growth of the polymer chain and generates a new thiyl radical (RS•). This newly formed thiyl radical can then initiate the growth of a new polymer chain by reacting with a monomer molecule.
The key steps in the chain transfer process are outlined below:
| Step | Reaction | Description |
| Propagation | P• + M → P-M• | A growing polymer chain adds a monomer unit. |
| Chain Transfer | P-M• + R-SH → P-M-H + RS• | The polymer radical abstracts a hydrogen atom from the thiol, terminating the chain. rubbernews.com |
| Re-initiation | RS• + M → R-S-M• | The new thiyl radical initiates a new polymer chain. rubbernews.com |
Interplay with Cyclohexyl Radicals
The interaction between this compound and cyclohexyl radicals (C₆H₁₁•) is primarily characterized by hydrogen abstraction. A cyclohexyl radical, when generated in the presence of the thiol, will readily abstract the labile hydrogen atom from the S-H group. This reaction yields cyclohexane and a new thiyl radical. This process is thermodynamically favorable due to the relative weakness of the S-H bond compared to a C-H bond.
The generation of cyclohexyl radicals can occur through various means, such as the reaction of a radical initiator with cyclohexane. datapdf.com Once formed, in the absence of a more reactive species like a thiol, cyclohexyl radicals can undergo combination to form dicyclohexyl or disproportionation to yield cyclohexane and cyclohexene. datapdf.com In the presence of oxygen, cyclohexyl radicals can be trapped to form products like cyclohexanol and cyclohexanone. datapdf.com The photodissociation of the cyclohexyl radical itself has also been studied, showing that it can break down into smaller fragments upon excitation. chemrxiv.org
The primary interaction can be summarized as follows:
C₆H₁₁• + R-SH → C₆H₁₂ + RS•
This reaction highlights the role of the thiol as a potent hydrogen donor, capable of quenching carbon-centered radicals like the cyclohexyl radical and propagating a radical chain through the formation of a thiyl radical.
Role in Polymerization Mechanisms and Macromolecular Engineering
Application as a Chain Transfer Agent in Controlled Radical Polymerization
Cyclohexyl beta-mercaptothiolpropionate has demonstrated utility as a chain transfer agent (CTA) in controlled radical polymerization (CRP), a powerful technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.comrubbernews.com
In the realm of CRP, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility and compatibility with a wide range of monomers. RAFT polymerization relies on a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization process via a reversible chain-transfer mechanism. wikipedia.org This process involves a series of addition and fragmentation steps that establish an equilibrium between active (propagating) and dormant polymer chains.
The general mechanism of RAFT polymerization can be summarized in the following key steps:
Initiation: A standard radical initiator generates free radicals, which then react with a monomer to form a propagating polymer chain.
Chain Transfer: The propagating chain adds to the C=S bond of the RAFT agent. This is followed by fragmentation of the resulting intermediate radical, which can either regenerate the original propagating chain or form a new dormant polymer chain and a new radical.
Reinitiation: The newly formed radical reacts with the monomer to start a new propagating chain.
Main Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant species. This equilibrium allows all chains to grow at a similar rate, leading to a low polydispersity index.
Termination: As in conventional free radical polymerization, termination occurs through the combination or disproportionation of two radicals.
The effectiveness of a RAFT agent is largely determined by the nature of the "Z" and "R" groups attached to the thiocarbonylthio core. These groups influence the reactivity of the C=S bond and the stability of the intermediate radical, thereby affecting the rate of polymerization and the degree of control over the final polymer structure.
One of the primary advantages of using a chain transfer agent like this compound in RAFT polymerization is the ability to exert significant control over the polymer's molecular weight and dispersity (Đ), also known as the polydispersity index (PDI). rsc.org
The theoretical number-average molecular weight (Mn) in a RAFT polymerization can be predicted using the following equation:
Mn,th = ([M]/[CTA]) × Mm × conversion + MCTA
where:
[M] is the initial monomer concentration.
[CTA] is the initial chain transfer agent concentration.
Mm is the molecular weight of the monomer.
MCTA is the molecular weight of the chain transfer agent.
This equation highlights that the molecular weight of the resulting polymer is directly proportional to the ratio of the initial concentrations of monomer to the chain transfer agent and the monomer conversion. By carefully selecting this ratio, polymers with a desired molecular weight can be synthesized.
The dispersity, a measure of the breadth of the molecular weight distribution, is typically low in a well-controlled RAFT polymerization, often approaching values close to 1.1. This indicates that the polymer chains are of similar length, a key feature of living polymerization techniques. The ability to produce polymers with narrow molecular weight distributions is crucial for applications where uniform material properties are required. arkema.com
| Parameter | Influence on Polymer Properties | Controlling Factor |
|---|---|---|
| Molecular Weight (Mn) | Affects mechanical strength, viscosity, and processing characteristics. | Ratio of monomer to chain transfer agent concentration ([M]/[CTA]). |
| Dispersity (Đ or PDI) | Determines the uniformity of polymer chains, impacting material performance. | Efficiency of the chain transfer agent and reaction conditions. |
Monomer or Co-monomer in Addition Polymerization
Beyond its role as a chain transfer agent, the chemical structure of this compound suggests its potential to act as a monomer or co-monomer in addition polymerization reactions.
Free radical polymerization is a widely used method for producing a variety of polymers. youtube.com The process is initiated by a free radical source, which can be generated through thermal decomposition of an initiator like 2,2′-azobis(isobutyronitrile) (AIBN) or through photochemical methods. researchgate.net The presence of a polymerizable group, such as a vinyl group, within the structure of this compound would be a prerequisite for it to participate as a monomer in this type of polymerization.
If this compound were to be used as a co-monomer, for instance with monomers like N-cyclohexylmaleimide, it could be incorporated into the polymer backbone, potentially imparting specific properties to the final material. researchgate.net The reactivity ratios of the co-monomers would determine the composition and structure of the resulting copolymer.
The potential for this compound to undergo anionic or cationic polymerization would depend on the electronic nature of its polymerizable group and its stability towards the highly reactive intermediates generated in these processes.
Cationic polymerization is typically initiated by strong acids or Lewis acids and proceeds through carbocationic propagating species. mdpi.comnih.gov Monomers with electron-donating groups that can stabilize the positive charge are generally suitable for this method.
Anionic polymerization , on the other hand, is initiated by strong bases or organometallic compounds and involves carbanionic propagating species. This method is effective for monomers with electron-withdrawing groups that can stabilize the negative charge.
The presence of sulfur atoms in this compound might influence its behavior in these ionic polymerization systems, potentially through interactions with the catalysts or propagating species.
Involvement in Step-Growth Polymerization Processes
Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains. libretexts.orgwikipedia.org This process is distinct from chain-growth polymerization and is used to produce important polymers like polyesters, polyamides, and polyurethanes. libretexts.org
For this compound to participate in step-growth polymerization, its structure would need to possess at least two reactive functional groups that can react with a co-monomer. For example, if the molecule contained hydroxyl, carboxyl, or amine groups, it could potentially react with a diacid, diol, or diisocyanate to form a polyester, polyamide, or polyurethane, respectively. The control of molecular weight in step-growth polymerization is often achieved by adjusting the stoichiometry of the reacting monomers or by quenching the reaction at a specific time. youtube.com
Polycondensation Reactions
In polycondensation reactions, where bifunctional or multifunctional monomers react to form polymers with the concurrent elimination of a small molecule like water, the role of a monofunctional species is well-defined. wikipedia.orgblogspot.com this compound, containing a single reactive mercaptan group, would act as a chain stopper or molecular weight regulator . wikipedia.orgfiveable.megoogle.com
During a polycondensation process, such as the formation of a polyester from a diol and a dicarboxylic acid, the growing polymer chains possess reactive functional groups at their ends. The introduction of a monofunctional reactant like this compound would lead to its incorporation at a chain end, effectively capping it and preventing further propagation. fiveable.mersc.org This is because once the monofunctional molecule reacts, the chain end no longer has a reactive group to continue the polymerization process. blogspot.com
The extent of molecular weight control is directly related to the concentration of the monofunctional agent added to the polymerization mixture. fiveable.me By carefully adjusting the amount of this compound, it is possible to precisely control the average molecular weight of the resulting polymer, a critical parameter for tailoring the final properties of the material for specific applications. wikipedia.orgblogspot.com This technique is analogous to the use of monofunctional alcohols or acids in polyester synthesis to achieve desired molecular weights and improve properties like hydrolytic stability. google.com
Polyaddition Reactions
Polyaddition reactions involve the addition of monomers to one another in a way that the polymer contains all the atoms of the monomer units. A prominent example where mercaptans play a crucial role is in thiol-ene reactions, a type of photo-initiated or radical-initiated polyaddition. acs.orgnih.gov These reactions occur between a multifunctional thiol and a multifunctional 'ene' (a molecule with carbon-carbon double bonds). wikipedia.org
As a monofunctional thiol, this compound would not lead to the formation of a cross-linked network on its own. Instead, its primary role in a thiol-ene polyaddition system would be to:
Control network density: When added to a system of multifunctional thiols and enes, it competes for reaction with the 'ene' functional groups, effectively terminating a portion of the growing network chains. This reduces the cross-link density of the final polymer network.
The mechanism of the radical-mediated thiol-ene reaction involves the formation of a thiyl radical which then adds across the double bond. acs.orgnih.gov The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain. nih.gov
Influence on Polymer Architecture and Topologies
The introduction of this compound into a polymerization system can significantly influence the final structure of the macromolecules.
Branched Polymers and Network Formation
The functionality of monomers is a critical factor in determining polymer architecture. Monomers with a functionality greater than two are required to form branched or cross-linked (network) polymers. fiveable.me Since this compound is a monofunctional thiol, it cannot independently create branch points. google.com
End-Group Functionalization Strategies
By acting as a chain transfer agent in radical polymerization or as a chain stopper in polycondensation, this compound introduces its specific structure—containing both a thioester and a cyclohexyl group—onto the terminus of the polymer chain. google.comrubbernews.com
In Radical Polymerization: Through chain transfer, the mercaptan's sulfur atom becomes the terminal group of one polymer chain, while the cyclohexyl beta-mercaptopropionyl radical initiates a new chain.
In Polycondensation: By reacting with a growing chain, it provides a stable, non-reactive end group. wikipedia.org
This end-group functionalization can be used to impart specific properties to the polymer, such as altered solubility, adhesion, or thermal stability, stemming from the presence of the bulky, hydrophobic cyclohexyl group and the potentially reactive thioester linkage.
Mechanistic Studies of Polymerization Initiation, Propagation, and Termination
Initiation Reactions
While polymerization is typically initiated by the decomposition of a dedicated initiator molecule (e.g., a peroxide or an azo compound), the thiyl radical generated from a mercaptan during chain transfer can itself initiate a new polymer chain. nih.govwikipedia.orgfujifilm.com
Radical Formation: An initiator molecule decomposes to form primary radicals (I•).
Chain Initiation: The primary radical adds to a monomer molecule (M) to form a growing polymer chain with one monomer unit (M1•).
I• + M → M1•
In the context of this compound (RSH), its involvement in initiation is typically secondary, arising from a chain transfer event. A growing polymer radical (Pn•) abstracts the hydrogen atom from the mercaptan, creating a dead polymer chain (PnH) and a thiyl radical (RS•). rubbernews.com
This newly formed thiyl radical (RS•) is then capable of initiating a new polymer chain by adding to a monomer molecule. google.comnih.gov
Table of Research Findings on Mercaptans in Polymerization
| Research Area | Finding | Implication for this compound |
| Polycondensation | Monofunctional reactants act as "chain stoppers", reacting with growing chains to prevent further extension. wikipedia.orgfiveable.me | Can be used to precisely control the final molecular weight of polymers like polyesters and polyamides. blogspot.com |
| Polyaddition | Monofunctional thiols can participate in thiol-ene reactions to control network density or functionalize surfaces. acs.orgnih.gov | Could be used to modify the properties of cross-linked materials or graft onto polymers with double bonds. |
| Polymer Architecture | The functionality of reactants dictates the polymer structure; monofunctional agents lead to linear, end-capped chains. fiveable.megoogle.com | Its use would result in the formation of a terminal group, incorporating the cyclohexyl and thioester moieties. google.com |
| Initiation Mechanism | Thiyl radicals, formed via hydrogen abstraction from a mercaptan by a growing polymer chain, can initiate new polymer chains. nih.govfujifilm.com | The thiyl radical from this compound would serve as a secondary initiator in radical polymerization. |
Propagation Kinetics and Regioselectivity
In polymer chemistry, the propagation step involves the sequential addition of monomer units to a growing polymer chain. For processes involving this compound, this occurs via a free-radical thiol-ene mechanism. The reaction proceeds through two key propagation steps: the addition of a thiyl radical to an alkene (the monomer) and the subsequent chain transfer from the resulting carbon-centered radical to another thiol molecule.
The initial step is the addition of the cyclohexylmercaptothiolpropionate radical (generated during initiation) across the carbon-carbon double bond of a monomer. This is followed by a chain transfer step where the newly formed carbon-centered radical abstracts a hydrogen atom from the thiol group of another this compound molecule. This regenerates the thiyl radical, which can then participate in another propagation cycle. This two-step process—propagation and chain transfer—repeats, leading to the formation of the polymer.
Rp = kp[M][M•]
where:
kp is the propagation rate constant.
[M] is the monomer concentration.
[M•] is the concentration of propagating radicals.
Regioselectivity
Regioselectivity in the context of the thiol-ene reaction refers to the preferential addition of the thiyl radical to one of the two unsaturated carbons of the alkene. In intermolecular reactions involving thiols like this compound, the addition of the thiyl radical to the alkene is highly regioselective and typically follows an anti-Markovnikov pattern. wikipedia.org This selectivity is driven by the formation of the more stable carbon-centered radical intermediate. nih.gov The thiyl radical adds to the less substituted carbon atom of the double bond, resulting in a secondary or tertiary radical, which is more stabilized than the primary radical that would be formed by addition to the more substituted carbon.
While intermolecular reactions are highly regioselective, the regioselectivity of intramolecular thiol-ene reactions can be more complex and difficult to predict. nih.gov In such cases, both exo and endo cyclization pathways may be possible, sometimes leading to a mixture of products. wikipedia.orgnih.gov However, for the polymerization applications where this compound acts as a chain transfer agent, the intermolecular addition mechanism is dominant.
The table below summarizes key kinetic and regioselective features of thiol-ene polymerizations relevant to this compound.
| Parameter | Description | Typical Outcome in Thiol-Ene Reactions |
|---|---|---|
| Propagation Mechanism | Step-wise radical addition and chain transfer. | Thiyl radical addition to alkene followed by H-abstraction from another thiol. wikipedia.org |
| Governing Rate Constants | Propagation (k~p~) and Chain Transfer (k~ct~). | The ratio k~p~/k~ct~ influences reaction speed and polymer structure. researchgate.net |
| Regioselectivity | The orientation of the thiol addition across the double bond. | Predominantly anti-Markovnikov addition for intermolecular reactions. wikipedia.org |
| Intermediate Stability | Driving force for regioselectivity. | Addition occurs to form the most stable carbon-centered radical. nih.gov |
Chain Termination and Transfer Processes
Chain Termination
In radical polymerization, termination is an irreversible step that deactivates the propagating radicals, halting the growth of a polymer chain. wikipedia.org In systems involving thiols, the primary termination mechanism is bimolecular radical-radical recombination, where two radical species combine to form a stable, non-radical product. researchgate.net
The common termination pathways include:
Combination: Two growing polymer chain radicals couple to form a single, longer polymer chain. wikipedia.orglibretexts.org
Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains—one with a saturated end and one with an unsaturated end. wikipedia.orglibretexts.org
In thiol-ene polymerizations, termination occurs through the combination of any two radicals present in the system, including the propagating carbon-centered radicals or thiyl radicals. researchgate.net However, due to the high efficiency of the chain transfer reaction with the thiol, the concentration of propagating carbon-centered radicals is often low, which can suppress the rate of termination relative to propagation.
Chain Transfer Processes
Chain transfer is a crucial process in polymerization where the radical activity of a growing polymer chain is transferred to another molecule, thereby terminating the growth of the original chain and initiating a new one. wikipedia.org Compounds like this compound are highly effective chain transfer agents (CTAs) due to the labile hydrogen atom on the thiol group. rubbernews.comarkema.com
The mechanism involves the abstraction of the thiol hydrogen by the propagating polymer radical (P•):
P• + R-SH → P-H + R-S•
This reaction terminates the original polymer chain (P•) and generates a new thiyl radical (R-S•), in this case, the cyclohexylmercaptothiolpropionate radical. This new radical can then initiate the growth of a new polymer chain by adding to a monomer molecule.
The primary role of a CTA is to control the molecular weight of the polymer. rubbernews.compstc.org By increasing the concentration of the CTA, more chain transfer events occur, leading to the formation of a larger number of shorter polymer chains and, consequently, a lower average molecular weight. This also helps to narrow the molecular weight distribution of the final polymer. arkema.com
The efficiency of a chain transfer agent is quantified by its chain transfer constant (CS), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). researchgate.netuomustansiriyah.edu.iq
CS = ktr / kp
A higher chain transfer constant indicates a more efficient CTA. Mercaptans, including mercaptopropionate esters, are known to have high chain transfer constants, making them very effective for molecular weight control in various radical polymerization systems. rubbernews.comkpi.ua
The table below provides illustrative chain transfer constants for various thiols in the polymerization of methyl methacrylate, demonstrating the typical efficiency of this class of compounds.
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (C~S~) | Reference |
|---|---|---|---|---|
| 1-Butanethiol | Methyl Methacrylate | 60 | 0.67 | kpi.ua |
| Benzenethiol | Methyl Methacrylate | 60 | 2.7 | kpi.ua |
| 2-Mercaptoethanol | Methyl Methacrylate | 60 | 0.62 | kpi.ua |
| n-Dodecyl Mercaptan | Methyl Methacrylate | 60 | ~0.68 | kpi.ua |
| 2-Methyl-2-propanethiol | Methyl Methacrylate | 60 | 0.18 | kpi.ua |
Advanced Spectroscopic and Analytical Research Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of cyclohexyl β-mercaptopropionate. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.
¹H NMR Spectroscopy: The ¹H NMR spectrum of cyclohexyl β-mercaptopropionate is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between 1.2 and 2.0 ppm. The proton on the carbon bearing the oxygen atom (the CH-O group) would be expected to resonate further downfield, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The methylene (B1212753) protons (–CH₂–) of the propionate (B1217596) moiety would likely appear as two triplets. The protons adjacent to the sulfur atom (–CH₂–SH) would be expected around 2.5-2.8 ppm, while the protons adjacent to the carbonyl group (–C(=O)–CH₂–) would be shifted further downfield to approximately 2.8-3.2 ppm. The thiol proton (–SH) itself typically presents as a broad singlet, and its chemical shift can vary depending on concentration and solvent, but is often found between 1.0 and 2.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon of the cyclohexyl ring attached to the oxygen atom (CH–O) would likely appear around 70-75 ppm. The other carbons of the cyclohexyl ring would resonate in the upfield region, generally between 20 and 40 ppm. For the propionate chain, the carbon atom adjacent to the sulfur atom (–CH₂–S) would be expected in the range of 20-25 ppm, while the carbon next to the carbonyl group (–C(=O)–CH₂–) would be found around 35-40 ppm.
2D NMR Studies: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between adjacent protons, for example, between the different protons of the cyclohexyl ring and between the two methylene groups of the propionate chain. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for both the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexyl β-Mercaptopropionate
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl CH-O | 4.5 - 5.0 (m) | 70 - 75 |
| Cyclohexyl CH₂ | 1.2 - 2.0 (m) | 20 - 40 |
| -C(=O)-CH₂- | 2.8 - 3.2 (t) | 35 - 40 |
| -CH₂-SH | 2.5 - 2.8 (t) | 20 - 25 |
| -SH | 1.0 - 2.0 (br s) | - |
| C=O | - | 170 - 175 |
Note: Chemical shifts are predicted based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, br s = broad singlet.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of cyclohexyl β-mercaptopropionate would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, expected in the region of 1730-1750 cm⁻¹. Another key feature would be the S-H stretching vibration of the thiol group, which typically appears as a weak band around 2550-2600 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl and propionate methylene groups would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: In Raman spectroscopy, the S-H stretch is often more readily observable than in IR. The C-S stretching vibration, which is typically weak in the IR spectrum, may also be more prominent in the Raman spectrum, appearing in the 600-700 cm⁻¹ region. The C=O stretch would also be present in the Raman spectrum, though generally weaker than in the IR spectrum.
Table 2: Characteristic IR and Raman Vibrational Frequencies for Cyclohexyl β-Mercaptopropionate
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Ester) | Stretch | 1730 - 1750 (Strong) | 1730 - 1750 (Moderate) |
| S-H (Thiol) | Stretch | 2550 - 2600 (Weak) | 2550 - 2600 (Moderate) |
| C-O (Ester) | Stretch | 1100 - 1300 (Strong) | Present, but may be weak |
| C-S | Stretch | 600 - 700 (Weak) | 600 - 700 (Moderate) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For cyclohexyl β-mercaptopropionate, with a molecular formula of C₉H₁₆O₂S, the expected molecular weight is approximately 188.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188.
The fragmentation of cyclohexyl β-mercaptopropionate would likely proceed through several characteristic pathways. A common fragmentation for esters is the loss of the alkoxy group, which in this case would be the cyclohexyloxy radical, leading to a fragment ion at m/z 87, corresponding to [CH₂CH₂C(O)]⁺. Another possibility is the loss of the cyclohexyl group as a radical, resulting in a protonated 3-mercaptopropionic acid fragment at m/z 107. The cyclohexyl cation itself may be observed at m/z 83. Cleavage of the C-S bond could also occur, leading to various sulfur-containing fragments.
Electron Spin Resonance (ESR) for Radical Species Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. slideshare.net While cyclohexyl β-mercaptopropionate itself is not a radical, ESR spectroscopy could be employed to study radical species that may be formed from it under certain conditions, for instance, during oxidation or photolysis. Thiols are known to form thiyl radicals (RS•) upon oxidation or exposure to UV radiation. aston.ac.uk If cyclohexyl β-mercaptopropionate were to form a thiyl radical, ESR would be the primary technique for its detection and characterization. The g-factor and hyperfine coupling constants of the resulting ESR spectrum would provide information about the electronic structure of the radical and its interaction with neighboring magnetic nuclei. nih.gov
Chromatographic Methods for Purity and Reaction Product Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of cyclohexyl β-mercaptopropionate, as well as for assessing its purity and analyzing the products of its synthesis.
Gas Chromatography (GC): Given its expected volatility, Gas Chromatography (GC) would be a suitable method for the analysis of cyclohexyl β-mercaptopropionate. When coupled with a Flame Ionization Detector (FID), GC can be used for quantitative analysis and to determine the purity of a sample. Coupling GC with a Mass Spectrometer (GC-MS) would allow for the definitive identification of the compound based on its retention time and mass spectrum.
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of cyclohexyl β-mercaptopropionate. bldpharm.com Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely provide good separation. Detection can be achieved using a UV detector, as the ester carbonyl group exhibits weak UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). HPLC is particularly useful for monitoring the progress of a reaction, as it can separate the starting materials, product, and any non-volatile byproducts.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the pattern of diffracted X-rays, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov For a compound like Cyclohexyl beta-mercaptothiolpropionate, obtaining a single crystal of sufficient quality is the first and often most challenging step in the process. nih.gov
Once a suitable crystal is obtained and analyzed, the resulting data allow for the definitive determination of the compound's solid-state conformation. This includes the spatial orientation of the cyclohexyl ring relative to the propionate backbone and the precise geometry around the sulfur atoms. Such structural data are invaluable for understanding the molecule's physical properties and for computational modeling studies. While specific crystallographic data for this compound are not publicly available, a hypothetical dataset resulting from such an analysis is presented below. This table illustrates the type of information that would be obtained from a successful X-ray crystallographic study.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1302.5 |
| Z | 4 |
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing compounds within complex mixtures. nih.govijarnd.comchromatographytoday.com For a compound like this compound, which may be found in intricate matrices such as flavor and fragrance formulations, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant. nih.govacs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov In a typical GC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the mixture based on its boiling point and affinity for the GC column's stationary phase. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, allows for highly confident identification and quantification. Given the presence of sulfur, derivatization may sometimes be employed to enhance chromatographic performance and detection sensitivity. nih.gov
Illustrative GC-MS Data for this compound
| Retention Time (min) | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Putative Fragment |
|---|---|---|---|
| 12.5 | 218 | 15 | [M]⁺ (Molecular Ion) |
| 12.5 | 135 | 100 | [M - C₆H₁₁]⁺ |
| 12.5 | 83 | 65 | [C₆H₁₁]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are less volatile or thermally labile, LC-MS is the hyphenated technique of choice. nih.gov LC separates components in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. fda.gov LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of trace levels of compounds in complex matrices. acs.orglcms.cz For this compound, derivatization with an agent like 4,4'-dithiodipyridine could be used to create a stable derivative with enhanced ionization efficiency, allowing for precise quantification even at very low concentrations. acs.orgunipd.it
Representative LC-MS/MS Parameters for Analysis of a Derivatized this compound
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 328.5 |
| Product Ion 1 (m/z) | 217.3 |
| Product Ion 2 (m/z) | 111.1 |
| Collision Energy (eV) | 20 |
These advanced analytical techniques provide the detailed molecular and quantitative information necessary for the comprehensive characterization of this compound, both in its pure form and as a component in complex mixtures.
Theoretical and Computational Chemistry Investigations
Computational chemistry provides powerful tools to simulate and predict the behavior of molecules and materials, offering insights that can be difficult to obtain through experimental methods alone. noaa.gov For a monomer like Cyclohexyl beta-mercaptothiolpropionate, computational studies are invaluable for understanding its polymerization potential and the characteristics of the resulting macromolecular structures. These investigations can guide the design of new polymers and streamline the development of materials with desired properties. nih.gov
Monte Carlo Simulations for Polymer Growth
Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. youtube.com In polymer science, kinetic Monte Carlo (kMC) simulations are particularly effective for modeling polymerization processes. youtube.com Unlike molecular dynamics, which tracks the precise trajectory of atoms over time, kMC simulates the sequence of chemical reaction events, such as initiation, propagation, and termination, based on their respective probabilities. youtube.com This approach is well-suited for understanding how monomer structure and reaction conditions influence polymer microstructure, including molar mass distribution, branching, and copolymer composition. youtube.com
A hypothetical kMC simulation for the polymerization of this compound could be designed to model a radical-mediated thiol-ene reaction, a common and efficient polymerization pathway for thiol-containing compounds. researchgate.netresearchgate.netmdpi.com The simulation would begin with a defined number of monomer molecules in a virtual reaction volume. The simulation would proceed in steps, with each step representing a potential reaction event. The type of event (e.g., a monomer adding to a growing chain) and which molecule reacts would be determined probabilistically, based on predefined reaction rate constants. researchgate.net
Table 1: Hypothetical Kinetic Monte Carlo Simulation Parameters for Polymerization of this compound
| Parameter | Value | Description |
| Simulation Volume | 1.0 x 10⁻¹⁸ L | The virtual space containing the reacting molecules. |
| Initial Monomer Count | 6.022 x 10⁵ molecules | Corresponds to a 1 M concentration in the simulation volume. |
| Initiator Concentration | 0.01 M | Concentration of a hypothetical radical initiator. |
| Temperature | 343 K (70 °C) | The simulated reaction temperature, affecting rate constants. |
| Rate Constant (k_p) | 1.0 x 10³ L mol⁻¹ s⁻¹ | Propagation rate constant for the addition of a monomer to a growing polymer chain. |
| Rate Constant (k_t) | 1.0 x 10⁷ L mol⁻¹ s⁻¹ | Termination rate constant for the reaction between two growing chains. |
| Simulation Time | 3600 s | The total duration of the polymerization simulation. |
By running such a simulation, researchers could predict key properties of the resulting poly(this compound), such as the average molecular weight and the dispersity of the polymer chains, providing crucial data before undertaking laboratory synthesis.
Coarse-Grained Models for Macromolecular Behavior
While atomistic simulations provide high-resolution details, their computational cost makes them unsuitable for studying large-scale phenomena in polymers, such as chain folding, self-assembly, or the morphology of a bulk material. youtube.comyoutube.com Coarse-grained (CG) modeling addresses this limitation by simplifying the molecular representation. rsc.org In a CG model, groups of atoms are clustered together and treated as single interaction sites, or "beads." youtube.com This reduction in the number of degrees of freedom allows for simulations of significantly larger systems over longer timescales. youtube.com
Developing a CG model for a polymer derived from this compound would involve strategically grouping the atoms of the monomer unit. The goal is to create a simplified model that still captures the essential physics and chemical nature of the polymer chain. nih.govrsc.org For instance, the bulky cyclohexyl ring could be represented by a single bead, the flexible ester and thiol backbone could be another, and the side-chain thiol group could be a third bead with specific interaction properties.
Table 2: Illustrative Coarse-Graining Scheme for a Poly(this compound) Monomer Unit
| Bead ID | Mapped Atoms | Description | Key Property Represented |
| CHX | C₆H₁₁ group | The bulky, hydrophobic cyclohexyl ring. | Steric hindrance, non-polar interactions. |
| EST | -O-C(=O)-CH₂-CH₂-S- | The main ester and thioether backbone segment. | Chain flexibility, bond angles, polarity. |
| MSH | -SH group | The reactive mercaptan side group. | Potential for cross-linking, hydrogen bonding, specific interactions. |
Once the CG model is defined, interaction potentials between the beads are developed to reproduce properties from either atomistic simulations or experimental data. nih.gov This CG model could then be used in large-scale simulations to investigate properties like the glass transition temperature, morphology in blends, or the interaction of the polymer with surfaces. researchgate.netnasa.gov
Machine Learning Approaches in Predicting Chemical Behavior and Synthesis Pathways
Machine learning (ML) is increasingly used to accelerate chemical discovery by identifying patterns in large datasets. nih.gov ML models can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics like solubility to complex behaviors like reaction outcomes. researchgate.netnih.gov For a specific molecule like this compound, ML could offer powerful predictive insights. maxapress.com
To predict chemical behavior, an ML model would be trained on a large database of known organosulfur compounds. nih.gov The input for the model would be molecular representations, such as molecular descriptors (e.g., molecular weight, polarity) or structural fingerprints. researchgate.net The model then learns the relationship between these inputs and the target properties. For this compound, this could be used to predict its reactivity in various reactions, its adsorption characteristics, or its thermal stability. nih.govresearchgate.net
Similarly, ML can be applied to predict viable synthesis pathways. Retrosynthesis models, often based on deep learning, can analyze a target molecule and suggest potential precursors and reaction steps to create it. By training on vast databases of known chemical reactions, these models can propose novel and efficient synthetic routes. nih.gov This could be particularly useful for optimizing the synthesis of this compound or its derivatives.
Table 3: Hypothetical Features for a Machine Learning Model to Predict Properties of this compound
| Feature Type | Example Feature | Target Property (Prediction Goal) |
| Molecular Descriptors | Molecular Weight | Aqueous Solubility researchgate.netnih.gov |
| Polar Surface Area | Boiling Point | |
| Number of Rotatable Bonds | Reactivity in Thiol-Ene Reactions researchgate.netresearchgate.net | |
| Structural Fingerprints | Morgan Fingerprint | Catalyst Inhibition Potential mdpi.com |
| Quantum Chemical | HOMO/LUMO Energy Gap | Thermal Stability researchgate.net |
| Partial Atomic Charges | Adsorption Affinity on a Surface nih.gov |
By leveraging such predictive models, researchers can prioritize experimental efforts, focusing on the most promising synthesis strategies and anticipating the key properties of the resulting compound and its polymers. researchgate.net
Synthesis and Characterization of Derivatives and Co Polymer Architectures
Functionalization Strategies for Tailored Reactivity
The presence of a reactive thiol group allows for a variety of functionalization strategies to tailor the reactivity of Cyclohexyl beta-mercaptothiolpropionate for specific applications. These strategies primarily revolve around the modification of the thiol moiety.
One of the most powerful methods for thiol functionalization is the thiol-ene reaction , a "click" chemistry process that involves the addition of a thiol to a carbon-carbon double bond (ene). wikipedia.orgresearchgate.net This reaction can be initiated either by radicals (often photochemically) or by a base (Michael addition). The anti-Markovnikov addition of the thiol to the ene results in the formation of a stable thioether linkage. wikipedia.org This approach can be used to introduce a wide range of functional groups, depending on the structure of the ene-containing molecule.
For instance, reaction with allyl alcohol would introduce a hydroxyl group, while reaction with an acrylic monomer could introduce a polymerizable group. The high yields and mild reaction conditions of the thiol-ene reaction make it an ideal choice for creating well-defined functionalized molecules. wikipedia.org
Another functionalization strategy involves the oxidation of the thiol group to form a disulfide bond . This reversible linkage is of particular interest in the design of stimuli-responsive materials, as the disulfide bond can be cleaved under reducing conditions.
Furthermore, the thiol group can undergo Michael addition to electron-deficient alkenes, such as acrylates and maleimides. This reaction is highly efficient and proceeds under mild, often base-catalyzed, conditions.
The cyclohexyl ester group can also be a site for functionalization, primarily through transesterification . By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the cyclohexyl group can be exchanged for another functional group.
| Functionalization Strategy | Reagent Example | Functional Group Introduced | Potential Application |
| Thiol-Ene Reaction | Allyl Alcohol | Hydroxyl (-OH) | Improving hydrophilicity, site for further esterification |
| Thiol-Ene Reaction | Acrylate (B77674) Monomer | Polymerizable group | Crosslinking agent, monomer for polymerization |
| Disulfide Formation | Mild Oxidizing Agent | Disulfide (-S-S-) | Redox-responsive materials, drug delivery |
| Michael Addition | Maleimide | Succinimide thioether | Bioconjugation |
| Transesterification | Ethylene Glycol | Hydroxyethyl ester | Modification of solubility and physical properties |
Synthesis of Conjugates and Hybrid Materials
The functionalized derivatives of this compound can serve as building blocks for the synthesis of advanced conjugates and hybrid materials.
Bioconjugates can be prepared by leveraging the reactivity of the thiol group. For example, thiol-maleimide chemistry is a widely used method for attaching molecules to proteins and peptides. A maleimide-functionalized biomolecule can be readily conjugated to the thiol group of this compound or its derivatives.
Hybrid materials , which combine organic and inorganic components, can also be synthesized. A common approach involves the use of organosilanes. For instance, a derivative of this compound functionalized with a trimethoxysilane group via a thiol-ene reaction with an allyltrimethoxysilane could be grafted onto silica surfaces. This would create a hybrid material with the properties of both the organic thiol-propionate and the inorganic silica substrate. The synthesis of hybrid particles through the simultaneous sol-gel reaction of a mercaptosilane and emulsion polymerization of a vinyl monomer has been demonstrated as a one-pot process.
| Material Type | Synthetic Approach | Key Linkage | Potential Application |
| Peptide Conjugate | Thiol-maleimide reaction | Thioether | Targeted drug delivery, diagnostics |
| Silica Hybrid Material | Co-condensation with tetraethoxysilane (TEOS) | Siloxane and thioether | Functional coatings, chromatography stationary phases |
| Gold Nanoparticle Conjugate | Self-assembly of thiols on gold surfaces | Gold-thiolate bond | Biosensors, electronics |
Co-Polymerization with Various Monomer Systems
This compound and its derivatives can potentially be used in co-polymerization reactions to create polymers with tailored properties. The thiol group can act as a chain transfer agent (CTA) in radical polymerization, which can be used to control the molecular weight of the resulting polymer.
A more controlled approach to co-polymerization involves Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . sigmaaldrich.comsemanticscholar.orgnih.gov RAFT is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, including block, graft, and star polymers. sigmaaldrich.com While not a traditional RAFT agent itself, a thiol-containing molecule can be incorporated into a polymer chain, and the thiol group can then be used for post-polymerization modification.
Alternatively, a monomer derived from this compound, for example, by reacting it with an acrylic or styrenic monomer via a thiol-ene reaction, could be co-polymerized with other vinyl monomers. The choice of co-monomer would determine the properties of the resulting co-polymer. For example, co-polymerization with a hydrophilic monomer like acrylic acid would result in a water-soluble or amphiphilic co-polymer.
| Co-monomer System | Polymerization Technique | Potential Co-polymer Properties |
| Styrene, Acrylates | RAFT Polymerization | Well-defined block copolymers with tunable glass transition temperatures |
| N-isopropylacrylamide | Free Radical Polymerization | Thermo-responsive polymers |
| Ethylene Glycol Dimethacrylate | Photopolymerization | Cross-linked polymer networks |
Controlled Synthesis of Oligomers and Telechelic Polymers
Telechelic polymers are polymers that have reactive functional groups at their chain ends. uh.edursc.orgtaylorandfrancis.com These polymers are valuable as precursors for the synthesis of block copolymers, polymer networks, and other complex macromolecular architectures. uh.edu
The synthesis of thiol-telechelic polymers can be achieved through various methods. One approach is to use a difunctional chain transfer agent in a controlled radical polymerization, such as RAFT polymerization. uh.edu The end groups of the resulting polymer can then be converted to thiols.
Another strategy involves the use of initiators or terminating agents that contain a protected thiol group. After polymerization, the protecting group can be removed to yield the thiol-terminated polymer.
The synthesis of well-defined oligomers can also be achieved using these controlled polymerization techniques. By carefully controlling the ratio of monomer to initiator or chain transfer agent, oligomers with a specific degree of polymerization can be synthesized. These thiol-functionalized oligomers can then be used in subsequent reactions, such as thiol-ene "click" reactions, to build up more complex structures.
| Polymer Architecture | Synthetic Method | Key Features |
| Thiol-terminated telechelic polymer | RAFT polymerization with a functional chain transfer agent | Well-defined molecular weight and low polydispersity |
| Thiol-functionalized oligomers | Controlled radical polymerization with a thiol-containing initiator | Defined chain length and end-group functionality |
| Star polymers with thiol arms | "Core-first" approach using a multifunctional initiator | High density of functional groups |
Q & A
Q. What are the recommended synthetic pathways for Cyclohexyl beta-mercaptothiolpropionate, and how can purity be validated during synthesis?
A thiol-esterification reaction under inert conditions (e.g., nitrogen atmosphere) is typically employed, using cyclohexanethiol and beta-mercaptothiolpropionic acid derivatives. Key steps include controlling reaction temperature (60–80°C) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance yield. Purity validation requires HPLC with a C18 column and UV detection at 254 nm, coupled with mass spectrometry to confirm molecular integrity. Calibration against certified reference standards (e.g., pharmacopeial-grade thiol derivatives) ensures accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its thiol functional group, the compound is prone to oxidation and requires storage in amber vials under argon. Static discharge must be mitigated via grounding equipment, and explosion-proof ventilation is mandatory. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-retardant lab coats. Waste disposal should follow protocols for sulfur-containing organics .
Q. How can researchers characterize the conformational stability of the cyclohexyl ring in this compound?
X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments can elucidate chair conformations of the cyclohexyl moiety. Computational methods (e.g., DFT at the B3LYP/6-31G* level) model energy differences between axial and equatorial orientations. For dynamic studies, variable-temperature NMR (VT-NMR) detects ring-flipping kinetics in solution .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
Discrepancies often arise from impurities or inconsistent experimental conditions. Perform differential scanning calorimetry (DSC) in triplicate under controlled humidity and compare results with high-level ab initio calculations (e.g., MP2/cc-pVTZ). Cross-validate using gas-phase ion energetics data from mass spectrometry .
Q. What advanced strategies are effective for impurity profiling in batch synthesis?
Use orthogonal analytical methods:
- LC-MS/MS identifies low-abundance impurities (e.g., disulfide byproducts).
- Headspace GC-MS detects volatile contaminants.
- Chiral HPLC resolves enantiomeric impurities if asymmetric synthesis is involved.
Spike samples with synthesized impurity standards (e.g., 4-cyclohexylbutanoic acid) for quantification .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Density functional theory (DFT) simulations (e.g., using Gaussian 16) calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to nucleophilic attack. Solvent effects are modeled via the polarizable continuum model (PCM). Validate predictions with kinetic studies using stopped-flow spectrophotometry .
Q. What methodologies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?
- pH-dependent stability : Perform accelerated degradation studies across pH 1–10 (37°C, 72 hours) with UPLC monitoring.
- Lyophilization : Add cryoprotectants (trehalose or mannitol) to buffer solutions before freeze-drying.
- Radiolabeling : Use S-labeled thiol groups to track degradation pathways via scintillation counting .
Methodological Guidance for Data Presentation
- Tables : Include comparative data on synthetic yields, impurity thresholds, and computational vs. experimental conformational energies.
- Figures : Use 3D molecular renderings from computational models, overlayed with crystallographic data.
- Ethical compliance : Disclose all synthetic routes, software parameters, and conflicts of interest per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
